molecular formula C19H22N2O4 B2947468 N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034318-05-1

N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No. B2947468
CAS RN: 2034318-05-1
M. Wt: 342.395
InChI Key: HVJHTGXLXSCLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as ETP-46321, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits the activity of NAD+ consuming enzymes, such as PARPs, by binding to their catalytic domains. This results in the accumulation of NAD+ in cells, which can activate a variety of signaling pathways and promote cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been shown to increase cellular NAD+ levels, promote mitochondrial function, and protect cells from oxidative stress. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of NAD+ consuming enzymes, which makes it a useful tool for investigating the role of NAD+ in cellular metabolism. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One area of interest is the role of NAD+ in aging and age-related diseases. This compound has been shown to improve mitochondrial function and protect cells from oxidative stress, which are both processes that are implicated in aging and age-related diseases. Another area of interest is the potential use of this compound in the treatment of metabolic disorders, such as diabetes and obesity. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, which suggests that it may have therapeutic potential for these conditions. Finally, there is interest in developing new analogs of this compound that have improved solubility and pharmacokinetic properties, which could make them more suitable for use in experimental settings.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-bromopyridine to form 4-ethoxyphenyl-2-bromopyridine. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been studied for its potential use in scientific research as a tool for investigating the role of nicotinamide adenine dinucleotide (NAD+) in cellular metabolism. NAD+ is a coenzyme that plays a critical role in energy metabolism and cellular signaling. This compound has been shown to inhibit the activity of NAD+ consuming enzymes, such as poly(ADP-ribose) polymerases (PARPs), and to increase cellular NAD+ levels.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-24-16-5-3-15(4-6-16)21-19(22)14-7-10-20-18(13-14)25-17-8-11-23-12-9-17/h3-7,10,13,17H,2,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHTGXLXSCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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